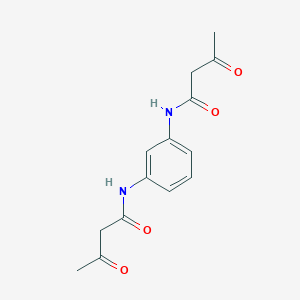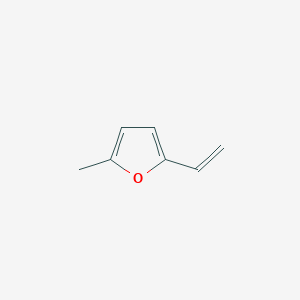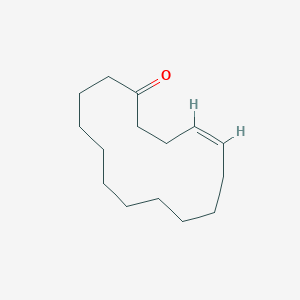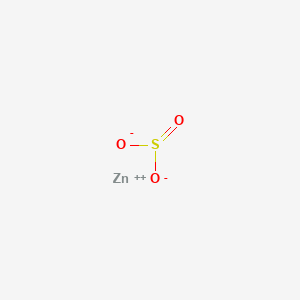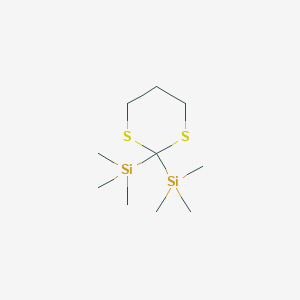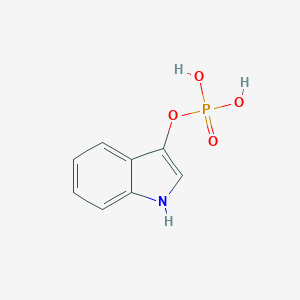
Indoxyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indoxyl phosphate, also known as indoxyl-3-phosphate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of indole, an organic compound found in many natural sources, including plants, animals, and bacteria. Indoxyl phosphate has been studied extensively for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of indoxyl phosphate is not fully understood, but it is believed to involve the hydrolysis of the phosphate group by alkaline phosphatase, which releases indoxyl. Indoxyl can then undergo further reactions, such as oxidation and conjugation, to form various metabolites that can exert biological effects.
Biochemische Und Physiologische Effekte
Indoxyl and its metabolites have been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and pro-oxidant activities. Indoxyl metabolites have also been implicated in the development of chronic kidney disease and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
Indoxyl phosphate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has limitations, such as its potential toxicity and the need for specialized equipment and techniques for its detection and quantification.
Zukünftige Richtungen
There are several future directions for the study of indoxyl phosphate, including the development of new synthesis methods, the investigation of its potential applications in drug discovery and development, and the elucidation of its mechanism of action and biological effects. Additionally, further research is needed to explore the potential use of indoxyl phosphate as a biomarker for various diseases and conditions.
Conclusion
In conclusion, indoxyl phosphate is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. It can be synthesized through various methods and has been studied extensively for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of indoxyl phosphate and its metabolites in various fields.
Synthesemethoden
Indoxyl phosphate can be synthesized through various methods, including the reaction of indole with phosphorus oxychloride, the condensation of indoxyl with phosphoric acid, and the phosphorylation of indoxyl with phosphorus oxychloride and triethylamine. The most commonly used method involves the reaction of indole with phosphorus oxychloride, which yields indoxyl chloride that can be further converted to indoxyl phosphate through the reaction with sodium phosphate.
Wissenschaftliche Forschungsanwendungen
Indoxyl phosphate has been widely used in scientific research for its potential applications in various fields, including biochemistry, microbiology, and medicine. It has been studied for its ability to inhibit bacterial growth, induce apoptosis in cancer cells, and modulate immune responses. Indoxyl phosphate has also been used as a substrate for the detection of alkaline phosphatase activity in biochemical assays.
Eigenschaften
CAS-Nummer |
13822-19-0 |
|---|---|
Produktname |
Indoxyl phosphate |
Molekularformel |
C8H8NO4P |
Molekulargewicht |
213.13 g/mol |
IUPAC-Name |
1H-indol-3-yl dihydrogen phosphate |
InChI |
InChI=1S/C8H8NO4P/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8/h1-5,9H,(H2,10,11,12) |
InChI-Schlüssel |
JTNGEYANGCBZLK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O |
Andere CAS-Nummern |
13822-19-0 |
Synonyme |
indoxyl phosphate indoxyl phosphate, disodium salt indoxylphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dibenzo[de,st]pentacene](/img/structure/B82999.png)
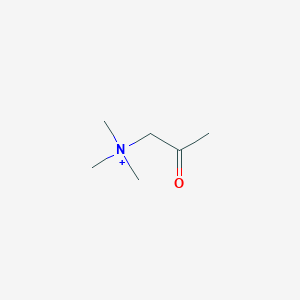
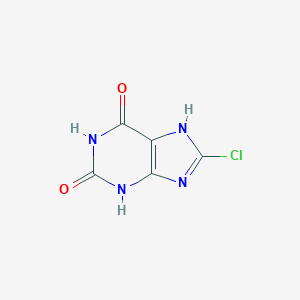
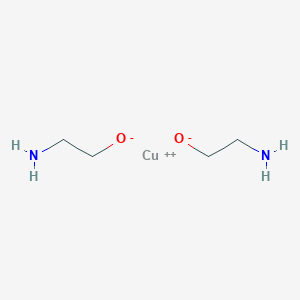
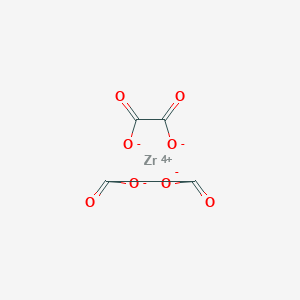

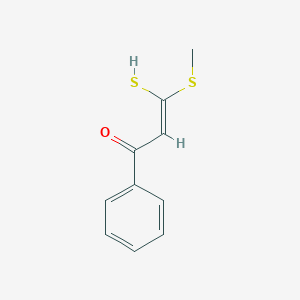
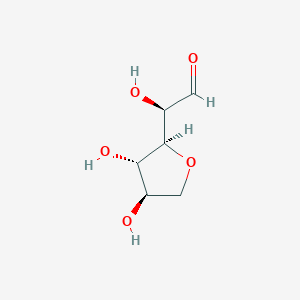
![2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B83012.png)
